The synthesis of 3-(4-bromoanilino)-3-oxopropanoic acid can be achieved through the condensation reaction of 4-bromoaniline with maleic anhydride. [ [] ] This reaction typically occurs at room temperature and involves the formation of an amide bond between the amine group of 4-bromoaniline and the carboxylic acid group of maleic anhydride. The resulting product is 3-(4-bromoanilino)-3-oxopropanoic acid.
The crystal structure of 3-(4-bromoanilino)-3-oxopropanoic acid has been determined by X-ray crystallography. [ [] ] The molecule exists in a slightly distorted tetrahedral environment around the asymmetric carbon atom. The carboxyl groups adopt an anti-planar conformation and participate in intramolecular O—H⋯O hydrogen bonds. The NH unit of the amide group adopts a gauche orientation with respect to the CO group. This conformation is stabilized by strong intermolecular N—H⋯O hydrogen bonds, linking the molecules into sheets parallel to the bc plane. The asymmetric unit contains two molecules of 3-(4-bromoanilino)-3-oxopropanoic acid.
Esterification: This reaction involves the condensation of the carboxylic acid group with an alcohol in the presence of an acid catalyst, leading to the formation of an ester. For instance, 3-(4-bromoanilino)-3-oxopropanoic acid can be reacted with ethanol to form ethyl 2-acetyl-3-(4-bromoanilino)butanoate. [ [] ]
Condensation Reactions: The presence of both the carboxylic acid and amide functionalities allows for condensation reactions with various aldehydes and ketones. This characteristic enables the formation of more complex heterocyclic compounds. [ [], [] ]
Corrosion Inhibition: Derivatives of aniline have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. [ [] ] Although 3-(4-bromoanilino)-3-oxopropanoic acid was not specifically studied, its structural similarity suggests possible applications in this field.
Pharmaceutical Applications: Analogues of 3-(4-bromoanilino)-3-oxopropanoic acid, particularly those containing substituted phenylpropanoic acid moieties, have shown promising biological activities. For example, compounds like (-)3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid exhibit dual PPAR agonistic activity, making them potential candidates for treating diabetes and dyslipidemia. [ [] ] Similarly, 3-aryl-3-(4-phenoxy)-propionic acid derivatives have been identified as novel G protein-coupled receptor 40 agonists, suggesting potential applications in type II diabetes treatment. [ [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6